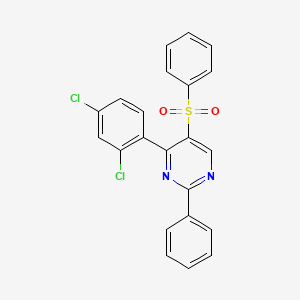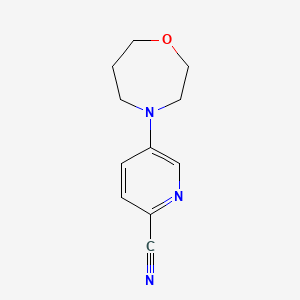
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1556733-66-4 . Its molecular weight is 203.24 and its IUPAC name is 5-(1,4-oxazepan-4-yl)-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 .
Molecular Structure Analysis
The molecular structure of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile can be represented by the Isomeric SMILES notation: c1cc(ncc1N2CCCOCC2)C#N . This notation provides a string representation of the compound’s structure.Wissenschaftliche Forschungsanwendungen
Inhibition of Xanthine Oxidoreductase
5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile is explored as an inhibitor of xanthine oxidoreductase (XOR). It shows potent inhibition of XOR, a key enzyme involved in purine metabolism, indicating potential applications in the treatment of disorders like hyperuricemia (Matsumoto et al., 2011).
Synthesis and Reactivity Studies
The compound is involved in synthesis and reactivity studies. For instance, its interaction with hydrazine hydrate has been examined, leading to the formation of various recyclization products (Chumachenko et al., 2014). Such studies expand the knowledge of chemical reactions and synthesis pathways in heterocyclic chemistry.
Development of Kinase Inhibitors
Its derivatives have been used in the scalable synthesis of kinase inhibitors like BMS-986236, showing its utility in drug development processes. These inhibitors have significant applications in treating diseases with aberrant kinase activity (Arunachalam et al., 2019).
Antimicrobial Activity
Some derivatives have been synthesized and tested for their antimicrobial properties. This indicates its potential in contributing to the development of new antimicrobial agents (Komsani et al., 2015).
Microwave-Mediated Synthesis
There is research into its use in microwave-mediated synthesis, highlighting innovative approaches to chemical synthesis which can be more efficient and environmentally friendly (Spencer et al., 2012).
Anticancer Activities
The compound has been involved in the synthesis of novel heterocyclic compounds, which have been evaluated for their potential anti-cancer activities. This demonstrates its role in the ongoing search for effective cancer treatments (Abdel-fattah et al., 2009).
Corrosion Inhibition
Derivatives of 5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile have been studied for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper. This suggests its potential applications in material sciences and engineering (Sudheer & Quraishi, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKHSFVBDONPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


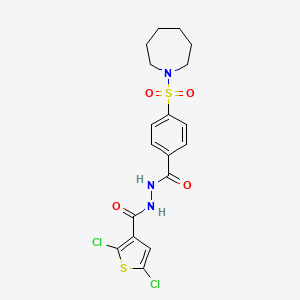
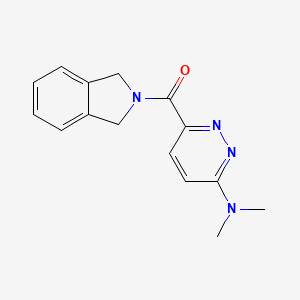
![Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2854642.png)
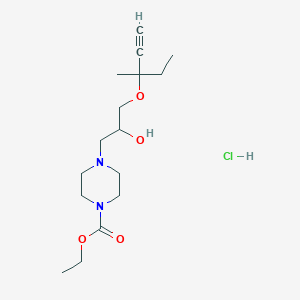
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854646.png)

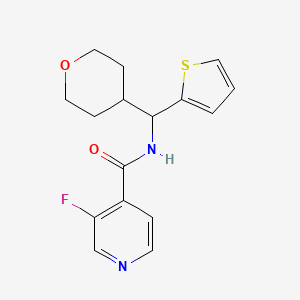

![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2854652.png)
![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2854653.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2854654.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2854655.png)
